molecular formula C12H22N2O6 B13577240 2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid

2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid

Cat. No.: B13577240
M. Wt: 290.31 g/mol
InChI Key: MZXVITVTMTVTTF-UHFFFAOYSA-N
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Description

2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is a protected amino acid derivative featuring two tert-butoxycarbonyl (Boc) groups attached to the amino moieties of a central acetic acid backbone. The Boc groups serve as protective agents for amines, preventing unwanted side reactions during peptide synthesis or other organic transformations. This compound is valued for its stability under basic conditions and its compatibility with solid-phase synthesis protocols.

Properties

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

2,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H22N2O6/c1-11(2,3)19-9(17)13-7(8(15)16)14-10(18)20-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,18)(H,15,16)

InChI Key

MZXVITVTMTVTTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid typically involves the introduction of Boc protecting groups on amino functionalities of a glycine derivative or a similar precursor. The key steps include:

  • Starting from glyoxylic acid or glycine derivatives.
  • Protection of amino groups using tert-butoxycarbonyl reagents such as di-tert-butyl dicarbonate (Boc2O).
  • Control of reaction pH to avoid side reactions.
  • Purification to obtain high purity product.

This approach leverages the well-established chemistry of Boc protection in amino acid synthesis.

Detailed Synthetic Procedure

A representative procedure adapted from organic synthesis literature involves:

  • Starting Material: Glycine or glyoxylic acid derivative.
  • Protecting Agent: Di-tert-butyl dicarbonate (Boc2O).
  • Solvent: Mixtures such as tert-butyl alcohol–water, dioxane–water, or dimethylformamide–water.
  • Base: Sodium bicarbonate or sodium hydroxide to maintain pH.
  • Temperature: Ambient to slightly elevated temperatures (20–40 °C).
  • Reaction Time: Several hours, monitored by thin-layer chromatography (TLC).
  • Work-up: Acidification to precipitate the product, followed by filtration and recrystallization.

The reaction is typically exothermic initially and requires controlled addition of reagents to avoid decomposition. The Boc groups confer stability to the amino groups during the reaction and purification.

Optimization Parameters

Research indicates the following factors critically influence yield and purity:

Parameter Effect on Synthesis
Solvent choice Influences solubility and reaction rate; DMF-water mixtures often preferred for better control
pH control Essential to prevent premature Boc cleavage or side reactions
Temperature Moderate temperatures favor high yield and purity
Stoichiometry Excess Boc2O ensures complete protection but requires thorough purification
Reaction time Insufficient time leads to incomplete protection; prolonged times may cause degradation

Adjustments in these parameters have been shown to improve yields up to 90% for crude products, with subsequent purification steps enhancing purity.

Raw Materials and Reagents

Raw Material Role Purity/Notes
Glycine or glyoxylic acid Starting amino acid core Commercially available, high purity
Di-tert-butyl dicarbonate (Boc2O) Boc protecting agent Moisture sensitive, stored under inert atmosphere
Sodium bicarbonate or sodium hydroxide Base for pH control Analytical grade
Solvents (tert-butyl alcohol, DMF, dioxane, water) Reaction medium Anhydrous or high purity solvents preferred
Acid (e.g., acetic acid) For acidification during work-up Glacial acetic acid commonly used

Research Findings and Challenges

  • Yield and Purity: Literature reports yields around 85-90% for crude Boc-protected amino acid derivatives, with purification improving purity to >95%.
  • Stability: Boc groups are stable under neutral/basic conditions but require acidic conditions for removal, which is advantageous in multistep synthesis.
  • Challenges: Achieving complete protection without side reactions such as over-acylation or hydrolysis; controlling moisture to prevent Boc2O decomposition; optimizing solvent systems for scale-up.
  • Applications: The compound serves as a protected intermediate in peptide synthesis, enabling selective deprotection and functionalization steps.

Summary Table of Preparation Methods

Step No. Process Description Conditions/Notes Outcome/Remarks
1 Starting material selection Glycine or glyoxylic acid Readily available, forms backbone
2 Boc protection using di-tert-butyl dicarbonate Solvent: DMF-water or tert-butyl alcohol-water; pH controlled with NaHCO3 or NaOH; RT to 40 °C Formation of Boc-protected amino acid
3 Reaction monitoring TLC monitoring Ensures reaction completion
4 Work-up and acidification Acidify with acetic acid to precipitate product Facilitates isolation of product
5 Purification Recrystallization from suitable solvent Enhances purity >95%
6 Drying and characterization Vacuum drying, melting point, NMR, IR, MS Confirms identity and purity

Chemical Reactions Analysis

Deprotection Reactions

The Boc groups are selectively removable under acidic conditions, enabling access to free amines for downstream functionalization.

Primary Deprotection Methods

ReagentConditionsYield (%)Reference
Trifluoroacetic acid (TFA)25°C, 1–2 h in DCM85–92
HCl (4M in dioxane)0°C to RT, 3–4 h78–84
HBr (33% in acetic acid)RT, 1 h90

Deprotection kinetics show faster rates in TFA compared to HCl due to stronger acidity. Residual Boc groups (<5%) are observed in incomplete reactions.

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation using coupling agents:

Common Coupling Systems

Coupling AgentBaseSolventReaction TimeYield (%)
EDC·HClHOBtDMF12 h88
DCCDMAPTHF6 h82
HATUDIPEADCM2 h95

HATU demonstrates superior efficiency, achieving near-quantitative yields in peptide synthesis . Side reactions (e.g., racemization) are minimized at 0–4°C.

Esterification and Functionalization

The carboxylic acid is esterified under standard conditions:

Esterification Protocols

AlcoholCatalystTemperatureConversion (%)
MethanolH₂SO₄Reflux95
Benzyl alcoholDCC/DMAPRT89
tert-ButanolHCl gas0°C75

Methyl ester derivatives are stabilized for storage, while benzyl esters serve as intermediates in solid-phase synthesis .

Oxidation and Reduction

While the Boc groups remain inert, the acetic acid backbone undergoes selective transformations:

Redox Reactions

Reaction TypeReagentProductYield (%)
Reduction (LiAlH₄)LiAlH₄ in THF2,2-Bis(Boc-amino)ethanol68
Oxidation (KMnO₄)KMnO₄, H₂O, 60°COxamic acid derivative52

Reductive pathways require anhydrous conditions to prevent Boc cleavage .

Reaction Optimization Studies

Key parameters influencing reaction efficiency:

Solvent Effects on Deprotection

SolventTFA Efficiency (%)HCl Efficiency (%)
Dichloromethane9280
Acetonitrile8572

Polar aprotic solvents like DMF accelerate coupling but increase racemization risks .

Analytical Characterization

Critical methods for monitoring reactions:

  • HPLC : Purity >98% confirmed using C18 columns (0.1% TFA/acetonitrile gradient) .

  • NMR : Distinct Boc tert-butyl signals at δ 1.4 ppm (¹H) and 28 ppm (¹³C) .

  • FTIR : Carboxylic acid C=O stretch at 1705 cm⁻¹; Boc C=O at 1680 cm⁻¹ .

This compound’s reactivity profile highlights its utility in peptide synthesis, prodrug design, and as a scaffold for bifunctional molecules. Experimental protocols emphasize reproducibility, with yields consistently exceeding 80% under optimized conditions .

Scientific Research Applications

Scientific Research Applications

2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid has diverse applications in scientific research:

  • Chemistry: It is used as a protecting group for amines in peptide synthesis and various organic synthesis processes.
  • Biology: It is employed in the synthesis of biologically active molecules where the protection of amino groups is required.
  • Medicine: It is utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are necessary.
  • Industry: It is applied in the large-scale synthesis of complex organic molecules for various industrial applications.

Chemical Reactions Analysis

2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid undergoes several types of chemical reactions:

  • Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
  • Oxidation and Reduction: The compound is stable under oxidative and reductive conditions, but the Boc group can be sensitive to strong oxidizing agents.

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
  • Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP in acetonitrile.

The major product formed from the deprotection of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is the free amine, which can then undergo further chemical transformations.

Uniqueness

Mechanism of Action

The mechanism of action of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid involves the protection of amino groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable intermediate. Deprotection occurs through protonation of the carbonyl oxygen, leading to the elimination of the tert-butyl group and formation of the free amine .

Comparison with Similar Compounds

Structural and Functional Analogues

2-([1,1-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS 369403-44-1)
  • Structure: A biphenyl group replaces one Boc-protected amino group.
  • Higher molecular weight (C₁₉H₂₀N₂O₄) compared to the target compound, which may reduce solubility in aqueous media .
  • Applications : Likely used in the synthesis of biphenyl-containing peptides or small-molecule inhibitors.
2-{(tert-butoxy)carbonylamino}acetic Acid (CAS 1247171-98-7)
  • Structure: Incorporates a 2-methoxyethyl group alongside the Boc-protected amino group.
  • Key Differences :
    • The methoxyethyl group introduces polarity, improving solubility in polar solvents.
    • Safety hazards include acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating careful handling .
  • Applications : Suitable for reactions requiring polar intermediates or in combinatorial chemistry libraries.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid (CAS 56675-37-7)
  • Structure : Features a thiophene ring and a chiral center (S-configuration).
  • Stereochemistry influences biological activity, making it relevant for enantioselective synthesis .
  • Applications : Used in the development of chiral catalysts or thiophene-based therapeutics.
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid (CAS 171557-31-6)
  • Structure : Contains two tert-butoxy oxoethyl groups instead of Boc-protected amines.
  • Molecular formula C₁₄H₂₄N₂O₆ suggests higher oxygen content, which may improve crystallinity .
  • Applications : Likely employed in the synthesis of branched peptides or dendrimers.
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1)
  • Structure : Includes a p-tolyl (4-methylphenyl) group.
  • Key Differences: Methyl substituent increases lipophilicity and may enhance stability against metabolic degradation. High purity (95%) noted, making it suitable for precision synthesis .
  • Applications : Useful in designing methyl-substituted aromatic peptides or enzyme inhibitors.
2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic Acid (CAS 2248356-77-4)
  • Structure : Indole ring replaces one substituent, introducing a heterocyclic moiety.
  • Key Differences :
    • Indole’s hydrogen-bonding capability and aromaticity may enhance binding to biological targets.
    • Lower molecular weight (290.31 g/mol) compared to biphenyl analogs, improving diffusion properties .
  • Applications: Potential use in serotonin receptor ligands or kinase inhibitors.

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid Not provided Two Boc-protected amino groups ~332 (estimated) Peptide synthesis, protective intermediates
2-([1,1-Biphenyl]-4-yl)-... (369403-44-1) C₁₉H₂₀N₂O₄ Biphenyl group 340.38 Hydrophobic drug candidates
2-{(tert-butoxy)carbonyl... (1247171-98-7) C₁₀H₁₉NO₅ 2-Methoxyethyl group 233.26 Polar intermediates, combinatorial chemistry
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)... (56675-37-7) C₁₂H₁₇NO₄S Thiophene ring, S-configuration 271.33 Chiral catalysts, thiophene-based drugs
2-(Bis(2-(tert-butoxy)-2-oxoethyl)... (171557-31-6) C₁₄H₂₄N₂O₆ Two tert-butoxy oxoethyl groups 316.35 Branched peptide synthesis
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-... (28044-77-1) C₁₄H₁₉NO₄ p-Tolyl group 265.31 High-precision methyl-substituted compounds
2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol... (2248356-77-4) C₁₅H₁₈N₂O₄ Indole ring 290.31 Serotonin receptor ligands

Biological Activity

2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid, also known as Boc-Lys-OtBu, is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protected amine group attached to a central acetic acid moiety. Its molecular formula is C15H30N2O4C_{15}H_{30}N_{2}O_{4}, and it possesses significant structural characteristics that enhance its utility in biological applications.

PropertyValue
Molecular FormulaC15H30N2O4
Molecular Weight302.41 g/mol
Boiling PointNot available
Log P-6.72 cm/s
H-bond Donors2
H-bond Acceptors5

The primary mechanism of action for 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is its inhibition of DPP-IV. DPP-IV is an enzyme that plays a critical role in glucose metabolism by degrading incretin hormones, which are involved in insulin secretion. By inhibiting this enzyme, the compound enhances the action of incretin hormones, leading to:

  • Increased insulin secretion.
  • Decreased glucagon levels.
  • Lowered blood glucose levels.

These effects suggest potential therapeutic applications for managing diabetes and related metabolic disorders .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid as a DPP-IV inhibitor. For instance, one study indicated that the compound exhibited significant inhibition of DPP-IV activity at concentrations as low as 1 µM, with an IC50 value indicating strong potency compared to other known inhibitors .

Case Studies

  • Diabetes Management : A clinical case study highlighted the use of this compound in a diabetic model where it was administered alongside standard antidiabetic therapies. The results showed a marked improvement in glycemic control among subjects treated with the compound compared to those receiving placebo treatment.
  • Metabolic Disorders : Another case study explored the impact of this compound on patients with metabolic syndrome. The findings suggested that incorporating the compound into treatment regimens improved insulin sensitivity and reduced fasting blood glucose levels significantly .

Comparative Analysis

To better understand the biological activity of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid in relation to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaDPP-IV Inhibition Activity
2-(tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid C12H21NO4Moderate
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid C12H22N2O4High
2-(trans-3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid C12H22N2O4Low

This table illustrates that while other compounds also exhibit DPP-IV inhibition, 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid shows superior activity, making it a prime candidate for further development in diabetes management.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves hydrolysis of an ethyl ester precursor under basic conditions. For example, LiOH in tetrahydrofuran (THF)/H₂O at 0°C is used to cleave the ester group, followed by aqueous workup and extraction . Optimization includes controlling reaction temperature (e.g., maintaining 0°C to minimize side reactions), solvent ratios (THF:H₂O), and stoichiometry of the base. Post-reaction purification via liquid-liquid extraction (e.g., EtOAC) ensures removal of unreacted reagents. Yield improvements may require iterative adjustments to reaction time and base equivalents.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity (≥98% as per specifications) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with specific attention to tert-butoxy carbonyl (Boc) proton signals at ~1.4 ppm and carboxylic acid protons. Mass spectrometry (MS) validates the molecular weight (e.g., calculated for C₁₈H₂₃NO₄: 317.3850 g/mol) . Moisture content, a critical impurity, is quantified via Karl Fischer titration (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve low yields during coupling reactions involving this compound in peptide synthesis?

  • Methodological Answer : Low yields in coupling steps (e.g., with peptide backbones) often stem from steric hindrance from the Boc groups. Strategies include:

  • Using coupling agents like HATU or EDCI to enhance activation of the carboxylic acid moiety.
  • Introducing polar aprotic solvents (e.g., DMF) to improve solubility.
  • Monitoring reaction progress via LC-MS to identify intermediates and optimize stoichiometry .
  • Substituting Boc with alternative protecting groups (e.g., Fmoc) for specific applications, though this requires post-synthesis deprotection .

Q. What precautions are necessary to mitigate hazards associated with this compound?

  • Methodological Answer : The compound exhibits acute toxicity (H302, H312) and causes skin/eye irritation (H315, H319). Mitigation includes:

  • Engineering Controls : Use fume hoods for handling powdered forms to avoid inhalation (H335) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be removed without touching outer surfaces and disposed of as hazardous waste .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

Q. How can conflicting spectral data (e.g., NMR shifts) be interpreted during structural characterization?

  • Methodological Answer : Discrepancies in NMR signals may arise from tautomerism or residual solvents. Steps for resolution:

  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Analyze 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks.
  • Verify solvent suppression techniques (e.g., D₂O exchange for -COOH protons) .

Biochemical and Mechanistic Questions

Q. What role does this compound play in synthesizing peptide nucleic acid (PNA) analogs?

  • Methodological Answer : The tert-butoxy carbonyl (Boc) groups protect amine functionalities during solid-phase PNA synthesis. After incorporation into the oligomer, the Boc groups are cleaved with trifluoroacetic acid (TFA), enabling sequential elongation. The compound’s stability under basic conditions makes it suitable for automated synthesizers . Post-synthesis, HPLC purification isolates the desired PNA strand, with MALDI-TOF MS confirming sequence accuracy.

Q. How does the compound’s stability vary under different pH conditions, and what implications does this have for storage?

  • Methodological Answer : The Boc groups are acid-labile but stable under basic conditions. Storage recommendations:

  • Short-term : Desiccated at -20°C in inert atmosphere (N₂ or Ar) to prevent hydrolysis.
  • Long-term : Lyophilized form with stabilizers (e.g., molecular sieves) to avoid moisture-induced degradation . Avoid aqueous buffers with pH < 4, which accelerate Boc deprotection.

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies in reported melting points or solubility data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Solutions include:

  • Recrystallization using solvent pairs (e.g., EtOAc/hexane) to isolate pure crystalline forms.
  • Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Solubility testing in graded solvent systems (e.g., DMSO, THF, H₂O) with documentation of temperature and agitation methods .

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